2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid
Overview
Description
The specific compound appears to be a multifunctional molecule with potential applications in various fields of chemistry and materials science. However, direct research specifically addressing this exact molecule is limited. Most research focuses on similar structures or functional groups that provide insights into potential synthesis routes, molecular structure analyses, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediate compounds. For example, Menozzi, Mosti, and Schenone (1984) discussed the synthesis of heterocyclic systems involving sulfene and dichloroketene with N,N-disubstituted α-aminomethyleneketones, potentially relevant to the synthesis of similar complex molecules (Menozzi, Mosti, & Schenone, 1984).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Kumar and Mishra (2007) explored main group metal-organic frameworks derived from complex organic frameworks, offering insights into conformational changes and binding abilities, which could be applied to understand similar compounds' molecular structures (Kumar & Mishra, 2007).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be understood through studies on similar compounds. For instance, the reaction of sulfene and dichloroketene with specific aminomethyleneketones has been explored, providing insights into cycloaddition reactions and the formation of new heterocyclic systems, which could be relevant to understanding the chemical behavior of the compound (Mosti, Schenone, & Menozzi, 1979).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in different fields. However, specific studies directly addressing the physical properties of this compound are scarce in the literature.
Chemical Properties Analysis
Chemical properties include acidity/basicity, reactivity with other chemicals, and stability under various conditions. Research on similar compounds, like the work by Dehghanpoor, Sadeghi, and Mosslemin (2019), who investigated the synthesis of pyrano[3,2-b]pyran derivatives using nano-silica sulfuric acid, can offer insights into the chemical properties of complex molecules (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Scientific Research Applications
Metal-Organic Frameworks
Main group metal complexes of Bi(V) and Pb(II) have been synthesized using an organic framework (OF) that includes the compound . These complexes have been studied for their conformational changes and binding abilities, characterized through various spectroscopic methods and molecular modeling. This research provides insights into the structural parameters and potential applications of such metal-organic frameworks (MOFs) in various fields (Kumar & Mishra, 2007).
Heterocyclic Chemistry
Research in heterocyclic chemistry has explored the recyclization of related pyran compounds. These studies focus on the transformation of these compounds in the presence of various reagents, leading to the synthesis of various heterocyclic structures. This research contributes to our understanding of the reactivity and potential synthetic pathways for related pyran compounds (Dyachenko, Chernega, & Garasevich, 2005).
properties
IUPAC Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H37N5O7.5H2O4S/c2*1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;5*1-5(2,3)4/h2*3,9-18,24-27H,4-7,20-23H2,1-2H3;5*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNYWFPGZCHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H84N10O34S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid | |
CAS RN |
53179-09-2 | |
Record name | Disisomicin pentakis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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